molecular formula C23H20F3N3O3S B284804 N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide

N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide

Cat. No. B284804
M. Wt: 475.5 g/mol
InChI Key: YCZQWNDDHUDHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide, also known as Compound A, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been synthesized using a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide A is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. Specifically, N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide A has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell proliferation and survival. In addition, N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide A has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide A has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of inflammatory responses. In addition, N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide A has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide A in laboratory experiments is its high potency and selectivity for its target proteins. This makes it a useful tool for studying the role of these proteins in various biological processes. However, one limitation of using N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide A is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide A, including its further development as an anti-cancer agent, its use in the treatment of inflammatory diseases, and its potential as an anti-viral agent. In addition, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide A and to identify other potential targets for this compound. Overall, N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide A represents a promising candidate for further research and development in the field of medicinal chemistry.

Synthesis Methods

N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide A can be synthesized using a variety of methods, including the reaction of 4-acetylphenyl isothiocyanate with 4-methoxyphenyl-6-trifluoromethyl-2-pyrimidinethiol in the presence of a base. This reaction produces the desired compound in good yield and purity. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions and other chemical transformations.

Scientific Research Applications

N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide A has been extensively studied for its potential therapeutic applications, including its use as an anti-cancer agent. Research has shown that N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide A can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. In addition, N-(4-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide A has also been studied for its potential use in the treatment of inflammatory diseases and as an anti-viral agent.

properties

Molecular Formula

C23H20F3N3O3S

Molecular Weight

475.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C23H20F3N3O3S/c1-14(30)15-3-7-17(8-4-15)27-21(31)11-12-33-22-28-19(13-20(29-22)23(24,25)26)16-5-9-18(32-2)10-6-16/h3-10,13H,11-12H2,1-2H3,(H,27,31)

InChI Key

YCZQWNDDHUDHMK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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